8-benzyl-6-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
8-Benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,4-c]pyridine core, a benzyl group, and a furan-2-carbonyl-piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
8-Benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-6-[4-(2-furoyl)piperazin-1-yl]-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile: A closely related compound with similar structural features.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Compounds with similar piperazine and pyridine moieties.
Uniqueness
Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and development .
Properties
Molecular Formula |
C27H28N4O3 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
8-benzyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C27H28N4O3/c1-27(2)16-20-21(17-28)25(29-23(22(20)18-34-27)15-19-7-4-3-5-8-19)30-10-12-31(13-11-30)26(32)24-9-6-14-33-24/h3-9,14H,10-13,15-16,18H2,1-2H3 |
InChI Key |
FUHHWSCOZHZWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)N3CCN(CC3)C(=O)C4=CC=CO4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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